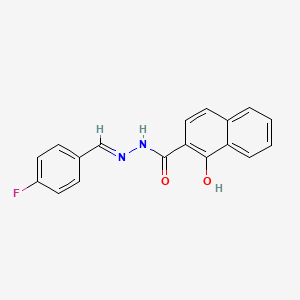![molecular formula C15H20N2O2S B5724128 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.
Mechanism of Action
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the severity of ischemic brain injury in animal models and to improve cognitive function in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine in lab experiments is its specificity for EGFR, which allows researchers to selectively target this receptor without affecting other signaling pathways. However, one limitation is that it may not be effective against all types of cancer cells, as some may have developed resistance to EGFR inhibitors.
Future Directions
There are several potential future directions for research on 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the exploration of 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to better understand the mechanisms underlying 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine's effects on cognitive function and brain injury.
Synthesis Methods
The synthesis of 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine involves several steps, starting with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with morpholine to form 4-(4-morpholinyl)benzoyl chloride, which is subsequently reacted with thiourea to form 4-(4-morpholinylcarbonothioyl)benzoyl chloride. Finally, this intermediate is reacted with morpholine to form 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine.
Scientific Research Applications
4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine has been widely used in cancer research due to its ability to inhibit the activity of EGFR, a receptor that is often overexpressed in cancer cells. Inhibition of EGFR has been shown to reduce cancer cell proliferation, migration, and invasion, making 4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine a promising candidate for cancer therapy.
properties
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c20-15(17-7-11-19-12-8-17)13-1-3-14(4-2-13)16-5-9-18-10-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYAJPCOFDFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Morpholinylcarbonothioyl)phenyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate](/img/structure/B5724064.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)





![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)